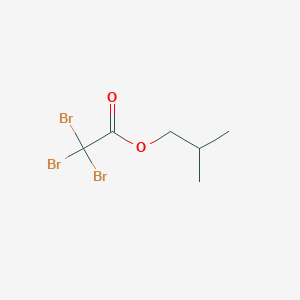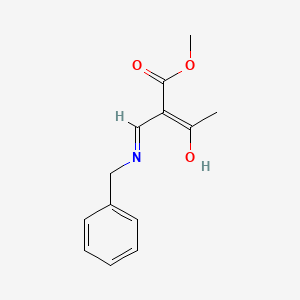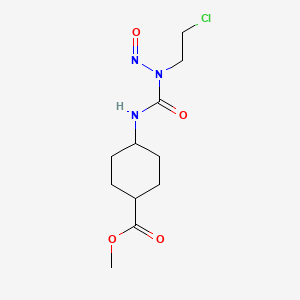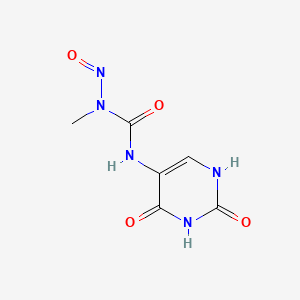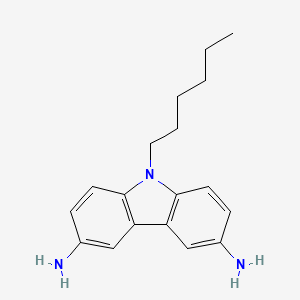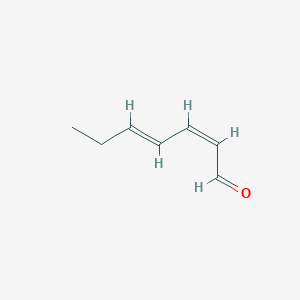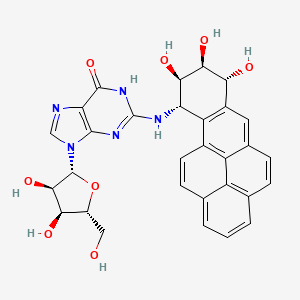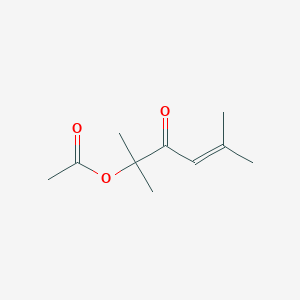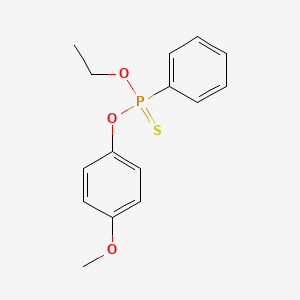![molecular formula C17H18N2O5 B14616129 N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide CAS No. 58841-21-7](/img/structure/B14616129.png)
N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group, a phenoxypropoxy group, and an acetamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2-nitro-4-chlorophenol with 2-phenoxypropyl bromide in the presence of a base to form the intermediate 2-nitro-4-(2-phenoxypropoxy)phenol. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxypropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxypropoxy derivatives.
Aplicaciones Científicas De Investigación
N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxypropoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Nitro-phenyl)-2-phenoxy-acetamide
- N-(4-Methyl-2-nitro-phenyl)-2-phenoxy-acetamide
- N-(3-Nitro-phenyl)-2-(4-trifluoromethoxy-phenoxy)-acetamide
- 2-(4-Ethyl-phenoxy)-N-(4-methyl-3-nitro-phenyl)-acetamide
Uniqueness
The presence of both nitro and phenoxypropoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
58841-21-7 |
|---|---|
Fórmula molecular |
C17H18N2O5 |
Peso molecular |
330.33 g/mol |
Nombre IUPAC |
N-[2-nitro-4-(2-phenoxypropoxy)phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O5/c1-12(24-14-6-4-3-5-7-14)11-23-15-8-9-16(18-13(2)20)17(10-15)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
Clave InChI |
CTNPQSQUPCDEMW-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-])OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


